molecular formula C15H22N2O3S B2387842 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide CAS No. 922114-91-8

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide

Cat. No.: B2387842
CAS No.: 922114-91-8
M. Wt: 310.41
InChI Key: OEGCXVXQTKLZMV-UHFFFAOYSA-N
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Description

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide is a sulfonamide-derived compound featuring a 3,4-dihydroisoquinoline scaffold linked via a sulfonyl ethyl group to a butyramide moiety. This structure combines a heterocyclic aromatic system (dihydroisoquinoline) with a sulfonamide bridge and a short aliphatic chain (butyramide), which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-2-5-15(18)16-9-11-21(19,20)17-10-8-13-6-3-4-7-14(13)12-17/h3-4,6-7H,2,5,8-12H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGCXVXQTKLZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide typically involves multiple steps, starting with the formation of the 3,4-dihydroisoquinoline core. This can be achieved through a Bischler-Napieralski reaction, where a phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoroacetic anhydride (TFAA) . The resulting dihydroisoquinoline is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group . Finally, the butyramide moiety is attached through an amidation reaction, typically using butyric acid or its derivatives in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and reaction monitoring can help maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like primary amines, secondary amines, and thiols in the presence of base catalysts such as triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Thiols, alcohols, and amines.

    Substitution: Various substituted amides and sulfonamides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights a series of sulfonamide-linked butyramide analogs (compounds 5a–5d) synthesized and characterized in Molecules (2013) . While these analogs differ in their core heterocycle (2-oxotetrahydrofuran-3-yl vs. dihydroisoquinoline in the target compound), their structural and synthetic parallels allow for meaningful comparisons.

Structural Variations and Trends

The analogs 5a–5d share the general formula (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)-[alkyl]amide , where the alkyl chain length varies from butyramide (C4) to heptanamide (C7). Key differences from the target compound include:

Heterocyclic Core: The target compound uses a 3,4-dihydroisoquinoline group, whereas 5a–5d employ a 2-oxotetrahydrofuran ring. The dihydroisoquinoline’s planar aromatic system may enhance binding affinity to hydrophobic pockets compared to the non-aromatic tetrahydrofuran.

Linker Group : Both series feature a sulfonamide bridge, but the target compound positions the sulfonyl group on an ethyl spacer, while 5a–5d attach it directly to a phenyl ring.

Physicochemical and Spectroscopic Properties

Data from 5a–5d reveal trends in melting points, yields, and spectral characteristics based on alkyl chain length:

Compound Alkyl Chain Yield (%) Melting Point (°C) [α]D (c, CH3OH) EI-MS [M+H]+
5a Butyramide 51.0 180–182 +4.5° 327.4
5b Pentanamide 45.4 174–176 +5.7° 341.4
5c Hexanamide 48.3 142–143 +6.4° 355.4
5d Heptanamide 45.4 143–144 +4.7° 369.4

Key Observations :

  • Melting Points: Longer alkyl chains (5c–5d) reduce melting points, likely due to decreased crystallinity.
  • Optical Rotation : The [α]D values for 5a–5d increase with chain length but dip for 5d , suggesting conformational effects. The target compound’s stereochemistry (unspecified in the query) would critically influence its optical activity.
  • Mass Spectrometry: Consistent mass increments (+14 Da per CH2 group) validate the synthetic approach. The target compound’s molecular weight would differ due to the dihydroisoquinoline’s mass contribution.

Biological Activity

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide is a complex organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S, with a molecular weight of 404.5 g/mol. It features a sulfonamide group linked to a dihydroisoquinoline moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₄N₂O₅S
Molecular Weight404.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of 3,4-Dihydroisoquinoline : This can be achieved using the Pictet-Spengler reaction.
  • Sulfonylation : The isoquinoline intermediate is treated with a sulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Coupling with Butyramide : The sulfonylated product is then reacted with butyric acid or its derivatives to form the final compound.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogenic fungi and bacteria, suggesting potential applications in treating infections.

Antidepressant and Anticonvulsant Effects

Studies indicate that the compound may possess antidepressant and anticonvulsant activities. These effects are attributed to its ability to modulate neurotransmitter systems in the brain, particularly through inhibition of certain enzymes involved in neurotransmitter metabolism.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as:

  • Enzymes : Inhibition of enzymes like acetylcholinesterase could lead to increased levels of acetylcholine, enhancing cognitive functions.
  • Receptors : The compound may also bind to various receptors involved in mood regulation and seizure activity.

Case Studies and Research Findings

  • In vitro Studies : A study demonstrated that related compounds inhibited the growth of certain fungi at low concentrations, indicating potential as antifungal agents.
  • Animal Models : In animal models of depression, administration of similar compounds resulted in significant behavioral improvements, supporting their potential use as antidepressants.
  • Clinical Trials : Preliminary trials suggest that derivatives may be effective in managing epilepsy symptoms, although further research is needed to establish efficacy and safety.

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